

RU-301: A Technical Guide to a Pan-TAM Inhibitor

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Compound of Interest

Compound Name: RU-301

Cat. No.: B15576541

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Abstract

RU-301 is a small molecule inhibitor targeting the Tyro3, Axl, and MerTK (TAM) family of receptor tyrosine kinases. By blocking the interaction between the TAM receptors and their ligand, Gas6, **RU-301** effectively inhibits downstream signaling pathways implicated in oncogenesis and inflammation. This document provides a comprehensive technical overview of **RU-301**, including its chemical properties, mechanism of action, and detailed protocols for its application in preclinical research.

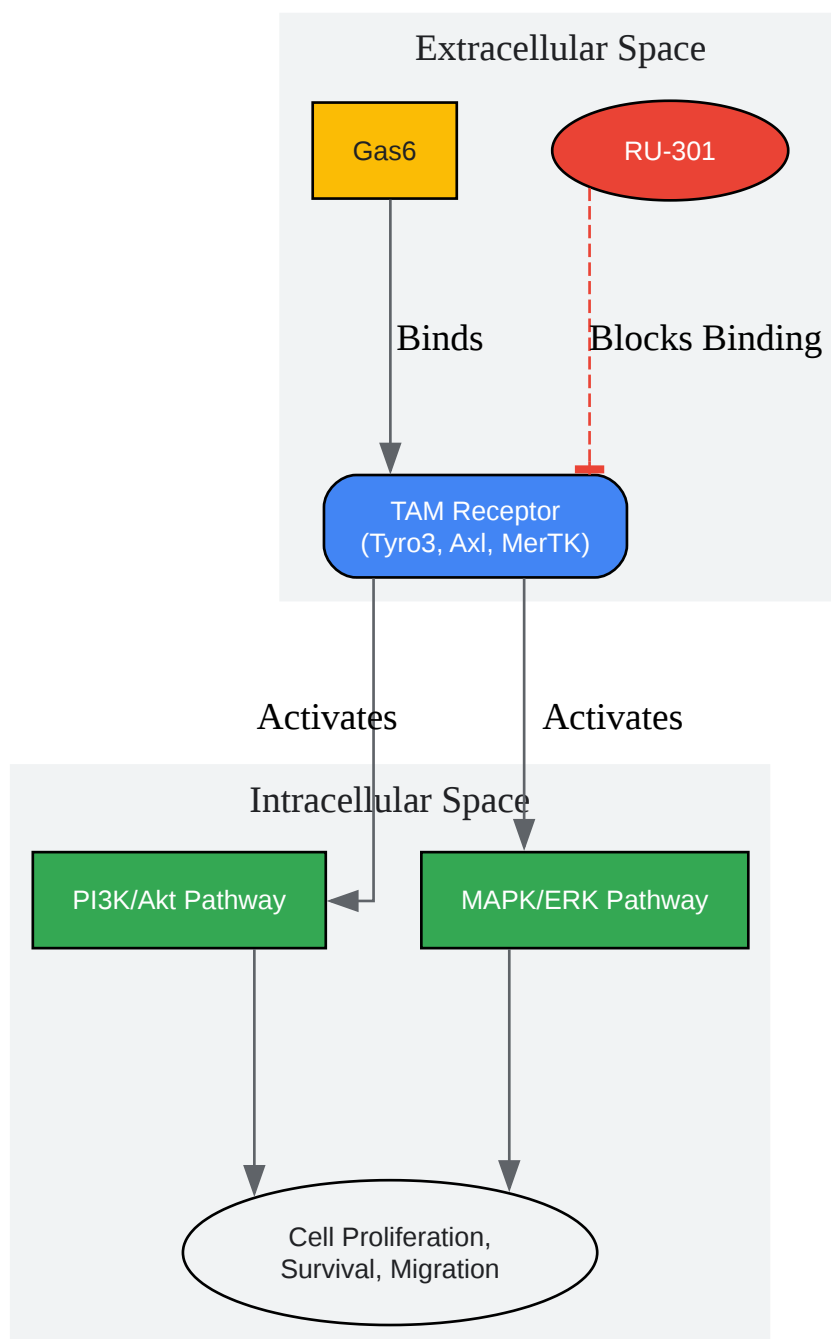
Chemical Properties

RU-301 is a potent pan-TAM inhibitor with the following molecular characteristics:

Property	Value
Molecular Formula	C21H19F3N4O4S[1]
Molecular Weight	480.46 g/mol [2][3]
CAS Number	1110873-99-8[1]

Mechanism of Action

RU-301 functions by competitively inhibiting the binding of the ligand Gas6 to the extracellular domains of the TAM family receptors: Tyro3, Axl, and MerTK. This disruption prevents receptor dimerization and autophosphorylation, thereby blocking the activation of downstream pro-survival and pro-inflammatory signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.



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Caption: Mechanism of **RU-301** action on the TAM signaling pathway.

In Vitro Efficacy

RU-301 has demonstrated significant anti-cancer activity in various cell-based assays.

Assay	Cell Line	Concentration	Effect
TAM Activation	H1299	10 μ M	Inhibition of native TAMs activation[3]
Cell Migration	H1299, MDA-MB-231	10 μ M	Inhibition of cell migration[3]
Clonogenic Growth	H1299	10 μ M	Inhibition of clonogenic growth under Gas6 stimulation[3]
Akt/Erk Phosphorylation	H1299, MDA-MB-231	5 μ M	Partial blockage of Gas6-induced Akt and Erk activation[3]

In Vivo Efficacy

Preclinical studies in animal models have shown the therapeutic potential of **RU-301** in oncology and liver disease.

Animal Model	Disease	Dosage and Administration	Outcome
NOD/SCIDy mice	Lung Cancer Xenograft (H1299)	100, 300 mg/kg; i.p.; daily for 4 days	Significant decrease in tumor volume with no notable toxicity.[3]
WT or Mertk ^{-/-} mice	Nonalcoholic Steatohepatitis (NASH)	300 mg/kg; i.p.; 3 times a week for 4 weeks	Reduction in liver fibrosis.[3]

Experimental Protocols

Western Blot for TAM Receptor Phosphorylation

This protocol details the procedure for assessing the phosphorylation status of TAM receptors following **RU-301** treatment.

Materials:

- H1299 or MDA-MB-231 cells
- **RU-301**
- Gas6
- Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (5% BSA in TBST)
- Primary antibodies (anti-phospho-Axl, anti-phospho-MerTK, anti-phospho-Tyro3, anti-total-Axl, etc.)
- HRP-conjugated secondary antibody
- ECL detection reagent

Procedure:

- Seed cells and grow to 70-80% confluency.
- Starve cells in serum-free media for 12-24 hours.
- Pre-treat cells with desired concentrations of **RU-301** for 1-2 hours.

- Stimulate cells with Gas6 for 15-30 minutes.
- Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Quantify protein concentration using a BCA assay.
- Denature protein lysates by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize bands using an ECL detection system.

Transwell Migration Assay

This assay is used to evaluate the effect of **RU-301** on cancer cell migration.

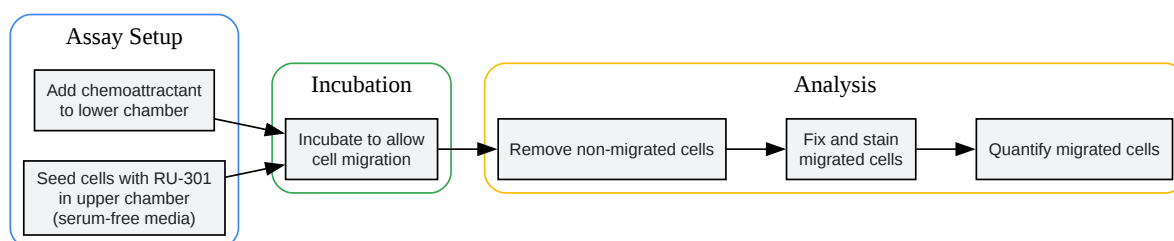
Materials:

- H1299 or MDA-MB-231 cells
- **RU-301**
- Transwell inserts (8 µm pore size)
- Serum-free media and media with chemoattractant (e.g., 10% FBS)
- Crystal violet staining solution

Procedure:

- Starve cells in serum-free media for 24 hours.

- Resuspend cells in serum-free media containing **RU-301** or vehicle control.
- Add media with a chemoattractant to the lower chamber of the Transwell plate.
- Place the Transwell insert into the well and seed the cell suspension into the upper chamber.
- Incubate for 12-24 hours to allow for cell migration.
- Remove non-migrated cells from the top of the insert with a cotton swab.
- Fix and stain the migrated cells on the bottom of the insert with crystal violet.
- Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.



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Caption: Workflow for the Transwell migration assay.

Lung Cancer Xenograft Model

This in vivo model assesses the anti-tumor efficacy of **RU-301**.

Materials:

- NOD/SCIDy mice (4-6 weeks old)
- H1299 human lung cancer cells

- **RU-301**

- Matrigel
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject a suspension of H1299 cells and Matrigel into the flank of each mouse.
- Allow tumors to reach a palpable size (e.g., 100 mm³).
- Randomize mice into treatment and control groups.
- Administer **RU-301** (e.g., 100 or 300 mg/kg) or vehicle control via intraperitoneal injection according to the desired schedule.
- Measure tumor volume with calipers every 2-3 days.
- Monitor animal body weight and overall health throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

Conclusion

RU-301 is a promising pan-TAM inhibitor with demonstrated efficacy in both in vitro and in vivo models of cancer and nonalcoholic steatohepatitis. Its well-defined mechanism of action and preclinical activity support its further development as a potential therapeutic agent. The protocols provided herein offer a foundation for researchers to further investigate the biological effects and therapeutic potential of **RU-301**.

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